

NIBR-17: A Potent Pan-Class I PI3K Inhibitor with Defined Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NIBR-17

Cat. No.: B1394522

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A comprehensive analysis of the kinase inhibitor **NIBR-17** reveals its potent and specific activity against Class I Phosphoinositide 3-kinases (PI3Ks), with a notable selectivity profile against a wider range of protein kinases. This guide provides a detailed comparison of **NIBR-17**'s cross-reactivity, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

NIBR-17, identified by its CAS number 944396-88-7 and molecular formula C₁₈H₂₀N₈O₂, is a pan-Class I PI3K inhibitor.^{[1][2][3]} It demonstrates high potency against the four isoforms of Class I PI3K, with reported IC₅₀ values of 1 nM for PI3K α , 9.2 nM for PI3K β , 9 nM for PI3K δ , and 20 nM for PI3K γ .^{[1][2]} This potent inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, positions **NIBR-17** as a significant tool for cancer research.

Cross-Reactivity Profile of NIBR-17

While comprehensive kinome-wide screening data for **NIBR-17** against a broad panel of protein kinases is not publicly available, its primary activity as a pan-Class I PI3K inhibitor has been established. The selectivity within the PI3K family and against other kinases is a crucial aspect of its potential therapeutic application, as off-target effects can lead to unforeseen side effects.

Table 1: In Vitro Inhibitory Activity of **NIBR-17** against Class I PI3K Isoforms

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| PI3K α | 1 |
| PI3K β | 9.2 |
| PI3K δ | 9 |
| PI3K γ | 20 |

Data sourced from publicly available information on **NIBR-17**.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The determination of the inhibitory activity of **NIBR-17** and its cross-reactivity profile typically involves a series of biochemical and cell-based assays. While the specific protocol used for **NIBR-17** is not detailed in the available literature, the following represents a standard methodology for characterizing PI3K inhibitors.

Biochemical Kinase Assay (Example Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

- Purified recombinant kinase (e.g., PI3K α , PI3K β , PI3K δ , PI3K γ , and other kinases for cross-reactivity screening)
- Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3Ks)
- ATP (adenosine triphosphate)
- Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
- Test compound (**NIBR-17**)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay system)

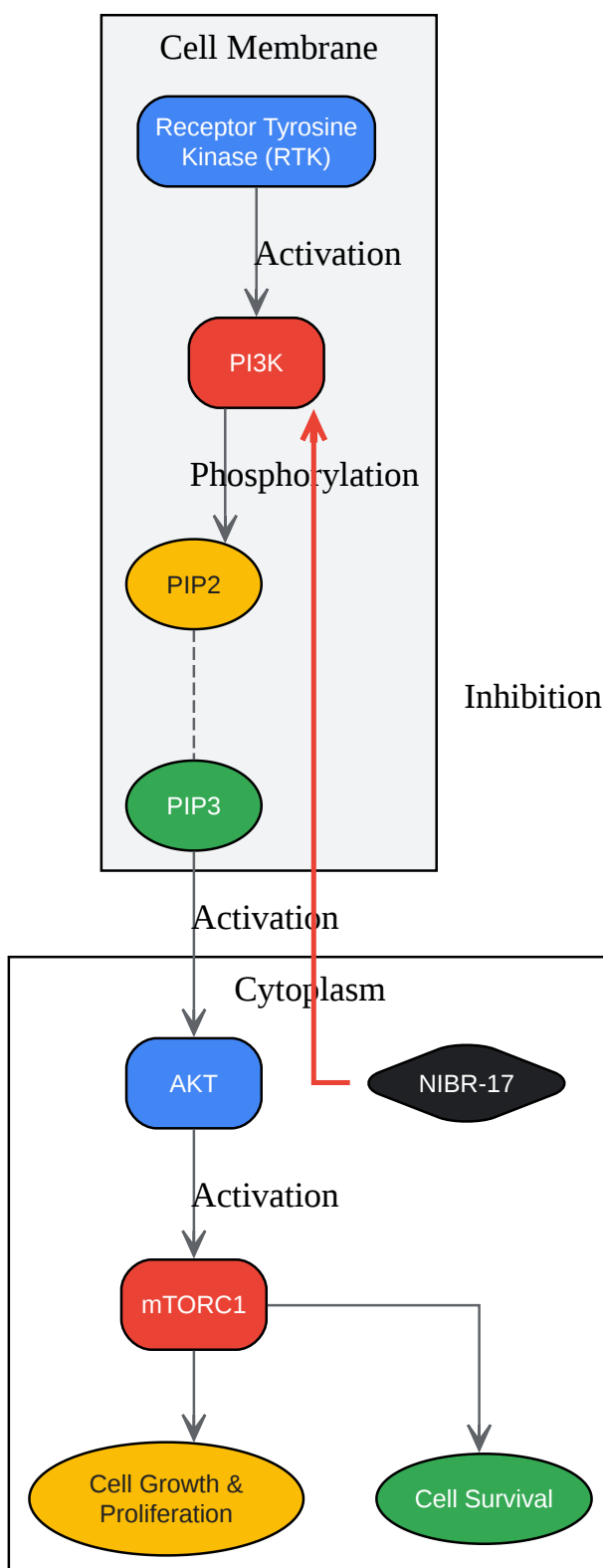
- Multi-well plates

Procedure:

- **Compound Preparation:** A serial dilution of **NIBR-17** is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.
- **Reaction Setup:** The kinase, substrate, and assay buffer are added to the wells of a multi-well plate.
- **Inhibitor Addition:** The diluted **NIBR-17** or vehicle control (DMSO) is added to the respective wells.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of ATP.
- **Incubation:** The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- **Termination and Detection:** The reaction is stopped, and the amount of product formed (or ATP consumed) is measured using a suitable detection method. For PI3Ks, this often involves quantifying the amount of ADP produced.
- **Data Analysis:** The percentage of kinase activity inhibition is calculated for each concentration of **NIBR-17**. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.

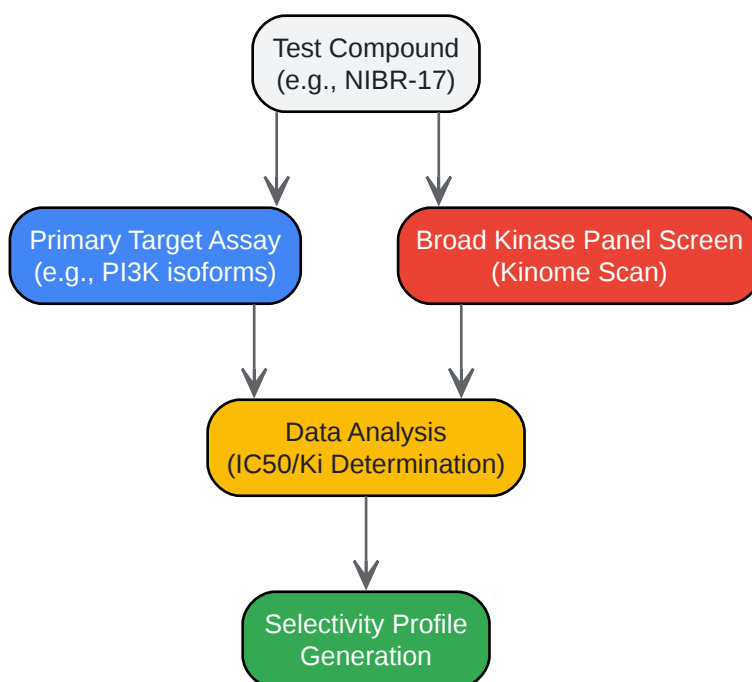
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, a common experimental workflow for assessing kinase inhibitor selectivity, and a logical diagram for evaluating cross-reactivity.



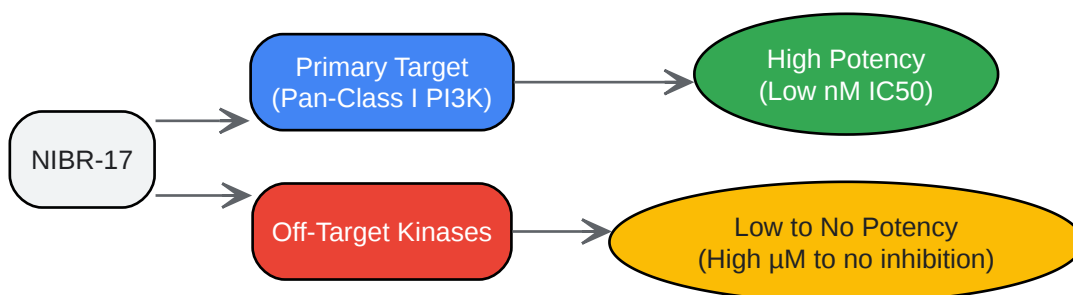
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Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of **NIBR-17**.



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Caption: Experimental workflow for determining kinase inhibitor selectivity.



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Caption: Logical relationship of **NIBR-17**'s activity against primary and off-target kinases.

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References

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- To cite this document: BenchChem. [NIBR-17: A Potent Pan-Class I PI3K Inhibitor with Defined Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394522#cross-reactivity-of-nibr-17-with-other-kinases]

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